

2-Chloro-3-methylbenzonitrile structure and synthesis pathways

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-methylbenzonitrile

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An In-depth Technical Guide to the Structure and Synthesis of **2-Chloro-3-methylbenzonitrile**

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound **2-Chloro-3-methylbenzonitrile**. It details the molecule's structural and physical properties and provides an in-depth analysis of its principal synthesis pathways. This guide is designed to impart both foundational knowledge and actionable, field-proven insights for laboratory and industrial applications.

Compound Profile: 2-Chloro-3-methylbenzonitrile

2-Chloro-3-methylbenzonitrile, also known by its alias 2-Chloro-m-tolunitrile, is a substituted aromatic nitrile.^[1] Its structure consists of a benzene ring functionalized with a chloro group, a methyl group, and a nitrile group at positions 2, 3, and 1, respectively. This arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure and Identifiers

The molecular identity of **2-Chloro-3-methylbenzonitrile** is established by the following identifiers:

- IUPAC Name: **2-chloro-3-methylbenzonitrile**^[2]
- CAS Number: 15013-71-5^{[2][3][4][5]}

- Molecular Formula: C₈H₆ClN[1][2][4][5]
- SMILES: CC1=C(C=CC=C1C#N)Cl

Physicochemical Properties

The physical and chemical properties of **2-Chloro-3-methylbenzonitrile** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molar Mass	151.59 g/mol	[1][2][4]
Appearance	White to off-white solid	[1]
Melting Point	47 - 51 °C	[1]
Boiling Point	234 - 236 °C	[1]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, acetone, toluene	[1]

Proper storage of **2-Chloro-3-methylbenzonitrile** is imperative for maintaining its stability. It should be stored in a cool, dry, well-ventilated area, away from heat and oxidizing agents, in a tightly sealed, corrosion-resistant container.[1]

Synthesis Pathways of 2-Chloro-3-methylbenzonitrile

The synthesis of **2-Chloro-3-methylbenzonitrile** can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability. This section will elaborate on the most prominent and effective synthesis routes.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.^{[6][7][8][9]} This transformation is particularly useful for introducing a nitrile group to an aromatic ring in a regioselective manner that might be difficult to achieve through direct substitution.

The overall transformation for the synthesis of **2-Chloro-3-methylbenzonitrile** via the Sandmeyer reaction starts with 2-amino-6-chlorotoluene. The process involves two main stages: diazotization of the amine and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.^{[6][9]} The key steps are:

- **Diazotization:** The primary aromatic amine (2-amino-6-chlorotoluene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
- **Cyanation:** The diazonium salt solution is then added to a solution of copper(I) cyanide. Copper(I) catalyzes the reaction by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide ion to form the final product, **2-Chloro-3-methylbenzonitrile**.

Starting Material: 2-Amino-6-chlorotoluene

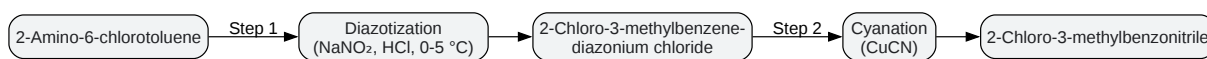
Reagents:

- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN) (optional, to solubilize CuCN)
- Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

- Diazotization:
 - Dissolve 2-amino-6-chlorotoluene in a suitable volume of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
 - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
 - Remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.



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Caption: Workflow for the Sandmeyer synthesis of **2-Chloro-3-methylbenzonitrile**.

Palladium-Catalyzed Cyanation: A Modern Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a powerful and often more versatile alternative to the classical Sandmeyer reaction.^{[10][11]} These methods can tolerate a wider range of functional groups and often proceed under milder conditions with lower toxicity profiles, especially when non-toxic cyanide sources are employed.^[11]

The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-3-methylbromobenzene) to form a Pd(II) intermediate.
- **Transmetalation:** The cyanide source (e.g., Zn(CN)_2 , $\text{K}_4[\text{Fe(CN)}_6]$) transfers a cyanide group to the Pd(II) complex, displacing the halide.^{[10][11]}
- **Reductive Elimination:** The resulting aryl-cyano-Pd(II) complex undergoes reductive elimination to yield the desired benzonitrile product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed.

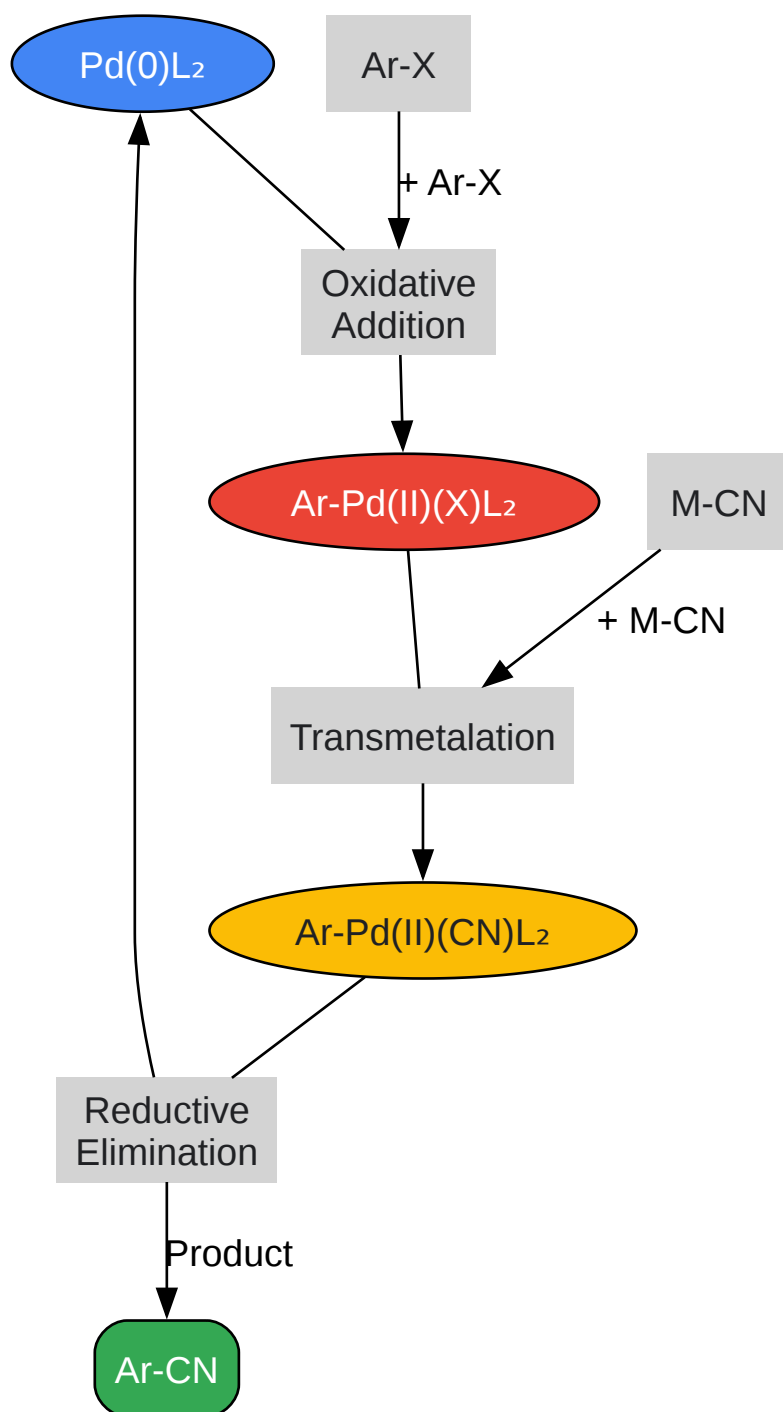
Starting Material: An appropriate aryl halide such as 2-chloro-3-methylbromobenzene or 2,3-dichlorotoluene.

Reagents:

- Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
- Phosphine ligand (e.g., XPhos, dppf)
- Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
- Base (e.g., K₂CO₃, KOAc)
- Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

- To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, phosphine ligand, cyanide source, and base.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for the required duration (often several hours).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable solvent and filter to remove insoluble salts.
- Wash the filtrate with water and brine, then dry the organic layer.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.



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Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Other Synthetic Approaches

While the Sandmeyer reaction and palladium-catalyzed cyanation are the most prominent methods, other strategies can be considered.

- **Nucleophilic Aromatic Substitution:** In some cases, a leaving group on the aromatic ring can be displaced by a cyanide nucleophile. This typically requires strong electron-withdrawing groups to activate the ring. For instance, the synthesis of 2-methyl-3-chloro-6-nitrobenzonitrile involves the reaction of 2,6-dichloro-3-nitrotoluene with copper(I) cyanide, where one of the chloro groups is substituted.^[12] A similar approach for **2-Chloro-3-methylbenzonitrile** would necessitate a suitable leaving group at the 1-position and appropriate reaction conditions.
- **Ammonoxidation of 2-Chloro-3-methyltoluene:** The direct conversion of a methyl group to a nitrile in the presence of ammonia and oxygen at high temperatures over a suitable catalyst is known as ammonoxidation. The ammonoxidation of 2-chlorotoluene to 2-chlorobenzonitrile has been reported.^[13] This method could potentially be adapted for 2-chloro-3-methyltoluene, although selectivity between the two methyl groups (if the starting material were a dimethylchlorobenzene) or the single methyl group in the desired starting material would be a key consideration.

Conclusion

2-Chloro-3-methylbenzonitrile is a key chemical intermediate with well-defined properties. Its synthesis is most reliably achieved through the classical Sandmeyer reaction, starting from 2-amino-6-chlorotoluene, or via modern palladium-catalyzed cyanation of an appropriately substituted aryl halide. The choice of synthesis pathway will be dictated by factors such as substrate availability, scale, and the specific requirements of the subsequent synthetic steps. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.

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- To cite this document: BenchChem. [2-Chloro-3-methylbenzonitrile structure and synthesis pathways]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356066#2-chloro-3-methylbenzonitrile-structure-and-synthesis-pathways]

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